Fmoc-l-arg(me)2(pbf)-oh

描述

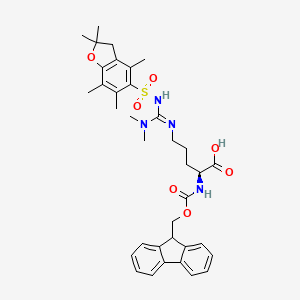

Fmoc-l-arginine(dimethyl)-2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl hydroxide: is a derivative of the amino acid arginine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is used as a protective group in solid-phase peptide synthesis.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-l-arginine(dimethyl)-2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl hydroxide typically involves the protection of the amino group of arginine with the Fmoc group. This is achieved through a series of reactions that include the use of coupling reagents and protective groups. The process generally involves the following steps:

Protection of the amino group: The amino group of arginine is protected using the Fmoc group. This is typically done using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA).

Protection of the guanidino group: The guanidino group of arginine is protected using the 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group. This is achieved using Pbf chloride in the presence of a base.

Dimethylation: The arginine is then dimethylated using a methylating agent such as methyl iodide.

Industrial Production Methods: In industrial settings, the synthesis of Fmoc-l-arginine(dimethyl)-2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl hydroxide is carried out using automated peptide synthesizers. These machines are capable of performing the repetitive steps of peptide synthesis with high precision and efficiency. The use of solid-phase peptide synthesis (SPPS) techniques allows for the rapid and efficient production of peptides with high purity.

化学反应分析

Types of Reactions:

Oxidation: Fmoc-l-arginine(dimethyl)-2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl hydroxide can undergo oxidation reactions, particularly at the guanidino group.

Reduction: The compound can also undergo reduction reactions, although these are less common.

Substitution: The Fmoc and Pbf groups can be substituted under specific conditions to yield different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Substitution reactions often involve the use of strong acids or bases to remove the protective groups.

Major Products: The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the guanidino group can yield urea derivatives, while substitution reactions can yield deprotected arginine derivatives.

科学研究应用

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-l-Arg(Me)2(Pbf)-OH is widely used in solid-phase peptide synthesis due to its stability and ability to facilitate the assembly of complex peptides. Recent studies have demonstrated that using this compound in combination with alternative solvents like N-butylpyrrolidinone (NBP) enhances the efficiency of SPPS by reducing viscosity and improving coupling reactions at elevated temperatures . The incorporation of this compound has been shown to mitigate issues related to the formation of inactive δ-lactams, which can adversely affect yield .

Advantages in Peptide Libraries

The versatility of this compound allows for the creation of diverse peptide libraries. These libraries are crucial for high-throughput screening in drug discovery, enabling researchers to identify bioactive peptides rapidly . The Fmoc strategy simplifies the synthesis process by allowing for easy monitoring of deprotection steps, which is beneficial for automated peptide synthesis systems .

Drug Development

Therapeutic Applications

this compound plays a pivotal role in designing peptide-based therapeutics. Its structure enhances binding affinity and specificity towards target receptors, making it a valuable component in developing drugs aimed at various diseases, including cancer and metabolic disorders . For instance, its derivatives have been utilized to create neurotensin analogs that target neurotensin receptors associated with certain malignancies .

Inhibition Studies

Research has highlighted its utility in synthesizing inhibitors for specific enzymes, such as nicotinamide N-methyltransferase (NNMT), which is implicated in metabolic pathways relevant to cancer progression. The development of potent NNMT inhibitors from this compound derivatives has shown promising results with IC50 values reaching as low as 0.15 nM .

Neurobiology

Neuropeptide Research

The compound's application extends into neurobiology, where it aids in studying neuropeptides and their signaling pathways. This compound has been instrumental in synthesizing neuropeptide analogs that can be used to probe receptor interactions and understand their roles in neurological disorders . This research is critical for identifying new therapeutic targets for conditions such as Alzheimer's disease and depression.

Bioconjugation

Targeted Delivery Systems

The sulfonyl group present in this compound facilitates efficient conjugation with biomolecules, enhancing its application in creating targeted delivery systems for therapeutics. This capability is particularly advantageous in cancer treatment, where targeted delivery can improve drug efficacy while minimizing side effects .

Summary Table of Applications

作用机制

The mechanism of action of Fmoc-l-arginine(dimethyl)-2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl hydroxide involves the protection of the amino group during peptide synthesis. The Fmoc group is removed under basic conditions, allowing for the subsequent coupling of amino acids. The Pbf group protects the guanidino group of arginine, preventing unwanted side reactions during synthesis. The dimethylation of arginine enhances its stability and reactivity.

相似化合物的比较

Fmoc-l-lysine: Similar to Fmoc-l-arginine, Fmoc-l-lysine is used in peptide synthesis to protect the amino group of lysine.

Fmoc-l-ornithine: This compound is used to protect the amino group of ornithine during peptide synthesis.

Fmoc-l-histidine: Used to protect the imidazole group of histidine during peptide synthesis.

Uniqueness: Fmoc-l-arginine(dimethyl)-2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl hydroxide is unique due to the presence of the Pbf group, which provides enhanced protection to the guanidino group of arginine. The dimethylation of arginine also distinguishes it from other similar compounds, providing increased stability and reactivity during peptide synthesis.

生物活性

Fmoc-l-Arg(Me)2(Pbf)-OH is a modified arginine derivative used primarily in solid-phase peptide synthesis (SPPS). Its unique structure, featuring the N-alpha-(9-fluorenylmethyloxycarbonyl) (Fmoc) protecting group and the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) moiety, allows for specific applications in peptide synthesis and potential therapeutic uses. This article delves into its biological activity, synthesis methods, and relevant case studies.

- Chemical Name : N-alpha-(9-Fluorenylmethyloxycarbonyl)-N',N'-dimethyl-N''-2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl-L-arginine

- Molecular Formula : C36H44N4O7S

- Molecular Weight : 676.82 g/mol

- CAS Number : 1185841-84-2

- Melting Point : 132°C

Synthesis of this compound

The synthesis of this compound typically involves solid-phase peptide synthesis techniques. The use of N-butylpyrrolidinone (NBP) as a solvent has been shown to enhance the incorporation of this amino acid into peptide chains, addressing issues related to viscosity and yield during the coupling process . The following table summarizes key parameters for successful incorporation:

| Parameter | Value |

|---|---|

| Solvent | N-butylpyrrolidinone (NBP) |

| Temperature | 45 °C |

| Coupling Agents | DIC and OxymaPure |

| Amino Acid Equivalents | 1.75 equiv. |

Biological Activity

This compound exhibits significant biological activity due to its role in modulating protein interactions and enzymatic functions. Its methylated arginine structure can influence nitric oxide synthase activity and affect signaling pathways involving cyclic adenosine monophosphate (cAMP).

Antimicrobial Properties

Recent studies have explored the antibacterial potential of peptides synthesized with this compound against various pathogens. For instance, modified teixobactin analogues incorporating this amino acid demonstrated effective in vitro activity against Staphylococcus aureus and Propionibacterium acnes .

Case Study: Peptide Synthesis and Activity

A notable case study involved synthesizing a peptide containing this compound and assessing its biological activity against cancer cell lines. The synthesized peptide exhibited enhanced cellular uptake and cytotoxicity compared to non-modified counterparts. This suggests that the structural modifications provided by this compound can significantly impact peptide functionality in therapeutic contexts.

Research Findings

Research indicates that the introduction of methyl groups on the arginine side chain can enhance binding affinity to targets such as protein kinases or receptors involved in cancer progression. For example:

- Study on Kinase Inhibition : Peptides containing this compound showed increased inhibition of Polo-like kinase 1 (PLK1), a target in cancer therapy .

Table: Summary of Biological Activities

属性

IUPAC Name |

(2S)-5-[[dimethylamino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)28-19-36(4,5)47-31(21)28)48(44,45)39-34(40(6)7)37-18-12-17-30(33(41)42)38-35(43)46-20-29-26-15-10-8-13-24(26)25-14-9-11-16-27(25)29/h8-11,13-16,29-30H,12,17-20H2,1-7H3,(H,37,39)(H,38,43)(H,41,42)/t30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJCGHJCOJVEGE-PMERELPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。